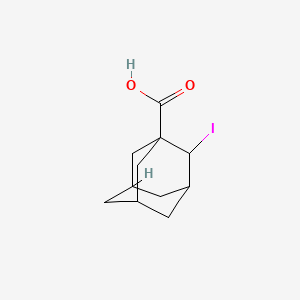

2-Iodo-1-adamantanecarboxylic acid

Beschreibung

1-Adamantanecarboxylic acid is a bicyclic carboxylic acid with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its rigid adamantane backbone confers exceptional thermal and chemical stability, making it valuable in pharmaceutical synthesis, polymer chemistry, and materials science . The compound is commercially available with a purity of >95.0% (GC) and exhibits a melting point of 172–176°C .

Eigenschaften

IUPAC Name |

2-iodoadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXLRVWAEPTHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-adamantanecarboxylic acid typically involves the iodination of 1-adamantanecarboxylic acid. One common method is the reaction of 1-adamantanecarboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: Industrial production of 2-Iodo-1-adamantanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-1-adamantanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like azidoadamantane or cyanoadamantane can be formed.

Oxidation Products: Carboxylates or ketones are typical oxidation products.

Reduction Products: Alcohol derivatives of adamantane are common reduction products.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Functionalized Derivatives

2-Iodo-1-adamantanecarboxylic acid serves as a precursor for synthesizing various functionalized adamantane derivatives. These derivatives are utilized in materials science and catalysis due to their enhanced properties compared to conventional compounds. The unique three-dimensional structure of adamantane contributes to the stability and reactivity of these derivatives, making them suitable for advanced applications in polymer chemistry and nanotechnology.

Polymer Production

The compound is involved in producing advanced polymers that exhibit high functionality such as moisture resistance, heat stability, and optical properties. For example, polymers derived from adamantane derivatives have been investigated for use in optical fibers, lenses, and coatings due to their superior refractive indices and thermal properties .

Biological Applications

Antiviral and Antibacterial Properties

Research indicates that 2-Iodo-1-adamantanecarboxylic acid may possess antiviral and antibacterial properties. The structural characteristics of adamantane allow it to interact effectively with biological targets, potentially leading to the development of new antiviral agents .

Drug Development

The compound is being explored for its potential in drug development, particularly in targeting specific molecular pathways related to diseases such as cancer and neurodegenerative disorders. Its mechanism of action involves interactions with enzymes and receptors, modulating their activity due to the presence of the iodine atom and carboxylic acid group .

Industrial Applications

Material Design

In industry, 2-Iodo-1-adamantanecarboxylic acid is utilized as a building block for designing novel materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved mechanical strength and thermal stability, making it valuable for applications in electronics and aerospace .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Iodo-1-adamantanecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group enable the compound to form strong interactions with enzymes and receptors, modulating their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Adamantane-Based Carboxylic Acids

Key Comparative Insights:

Structural Modifications and Melting Points :

- The introduction of a second carboxylic group in 1,3-adamantanedicarboxylic acid increases molecular weight (224.25 vs. 180.24) but leads to conflicting melting point 169–171°C (literature) vs. 276–278°C (experimental) . This discrepancy may arise from polymorphic forms or impurities.

- 1-Adamantanecarboxylic acid chloride exhibits a significantly lower melting point (48–52°C ) due to reduced hydrogen bonding compared to the parent acid .

Functional Group Reactivity :

- The acid chloride derivative is highly reactive, enabling amide and ester formation, whereas the parent acid is primarily used as a stabilizing agent or ligand .

- 1,3-Adamantanedicarboxylic acid ’s dual carboxylic groups enhance its utility in coordination chemistry and metal-organic frameworks (MOFs) .

Safety and Handling :

- All adamantane-based carboxylic acids share irritant properties (H315/H319), but 1-adamantanecarboxylic acid chloride poses additional hazards due to its corrosive nature .

Notes on Data Limitations and Discrepancies

Conflicting Melting Points : The 1,3-adamantanedicarboxylic acid melting point discrepancy (169–171°C vs. 276–278°C) requires further validation through primary literature or experimental replication.

Purity and Availability : Purity data are inconsistently reported for derivatives like the acid chloride and deuterated analogs.

Biologische Aktivität

2-Iodo-1-adamantanecarboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and relevant case studies.

- Chemical Formula : C11H13IO2

- Molecular Weight : 292.12 g/mol

- Structure : The compound features an iodine atom at the 2-position of the adamantane framework, which may influence its reactivity and biological interactions.

Biological Activity Overview

2-Iodo-1-adamantanecarboxylic acid exhibits several biological activities, including:

- Antiviral Activity : Research indicates that adamantane derivatives can inhibit viral replication. For example, compounds similar to 2-Iodo-1-adamantanecarboxylic acid have been studied for their efficacy against influenza viruses and other RNA viruses .

- Anticancer Potential : Studies have shown that adamantane derivatives possess cytotoxic properties against various cancer cell lines. The presence of the iodine atom may enhance these effects by improving the compound's interaction with biological targets .

Synthesis

The synthesis of 2-Iodo-1-adamantanecarboxylic acid typically involves:

- Starting Material : 1-adamantanecarboxylic acid.

- Iodination Reaction : Iodine is introduced via electrophilic substitution, often using reagents like iodine monochloride or N-iodosuccinimide.

- Purification : The product is purified through recrystallization or chromatography.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of adamantane derivatives, it was found that compounds with iodine substitutions demonstrated enhanced activity against influenza A virus. The mechanism was attributed to the interference with viral protein synthesis .

Case Study: Anticancer Activity

Research conducted on various adamantane derivatives, including 2-Iodo-1-adamantanecarboxylic acid, revealed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that the structural modifications at the adamantane core could lead to increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Iodo-1-adamantanecarboxylic acid, and how can iodination efficiency be optimized?

- Methodological Answer :

- Start with 1-adamantanecarboxylic acid as the precursor (CAS 828-51-3) .

- Use iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) to enhance regioselectivity at the 2-position.

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel or recrystallization .

- Key Considerations : Iodine’s high reactivity may lead to byproducts; use inert atmospheres (N₂/Ar) to minimize oxidation .

Q. Which spectroscopic techniques are critical for characterizing 2-Iodo-1-adamantanecarboxylic acid, and what structural features do they highlight?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Identify adamantane ring protons (δ 1.6–2.2 ppm) and carboxylic acid proton (broad ~δ 12 ppm).

- ¹³C NMR: Confirm iodination at the 2-position via deshielding effects on adjacent carbons .

- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (C₁₁H₁₅IO₂, expected m/z ~306) and isotopic patterns for iodine .

Q. What safety protocols are essential for handling 2-Iodo-1-adamantanecarboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Iodo-1-adamantanecarboxylic acid derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or impurities .

- Structural Validation : Confirm derivative purity via HPLC and crystallography to rule out isomer interference .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to assess binding affinity variations across studies .

Q. What strategies are recommended for assessing the environmental impact of 2-Iodo-1-adamantanecarboxylic acid given limited ecotoxicological data?

- Methodological Answer :

- QSAR Modeling : Predict toxicity using quantitative structure-activity relationships based on adamantane analogs (e.g., log P, biodegradability) .

- Microcosm Studies : Test degradation in simulated soil/water systems with GC-MS to track iodine release .

- Bioaccumulation Assays : Use Daphnia magna or algae to estimate bioconcentration factors .

Q. How can the iodine substituent in 2-Iodo-1-adamantanecarboxylic acid be leveraged for targeted drug delivery systems?

- Methodological Answer :

- Radiolabeling : Utilize ¹²³I/¹²⁵I isotopes for imaging or radiotherapy, optimizing stability via carboxylate salt formation .

- Covalent Conjugation : Link iodine to targeting moieties (e.g., antibodies) via Suzuki-Miyaura cross-coupling .

- In Vivo Studies : Assess pharmacokinetics in rodent models, monitoring iodine retention in target tissues .

Q. What experimental approaches are needed to evaluate the hydrolytic stability of 2-Iodo-1-adamantanecarboxylic acid under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via LC-MS .

- Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics; compare to non-iodinated analogs to isolate iodine’s effect .

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the iodine to slow hydrolysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for 2-Iodo-1-adamantanecarboxylic acid?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and compare DSC melting points (expected range: 170–180°C for adamantane derivatives) .

- Interlaboratory Collaboration : Share samples with independent labs to validate NMR/IR spectra .

- Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm iodine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.